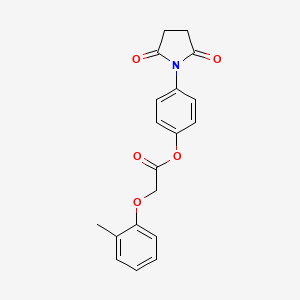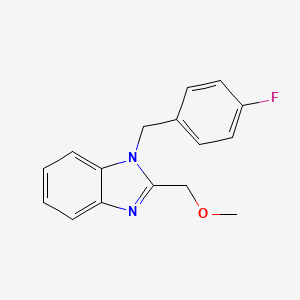
4-(2,5-dioxo-1-pyrrolidinyl)phenyl (2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxo-1-pyrrolidinyl)phenyl (2-methylphenoxy)acetate, commonly known as DPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of compounds known as oxazolidinones and has a unique chemical structure that makes it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). DPA also affects signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DPA induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. In inflammation, DPA inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, DPA protects neurons from oxidative stress and improves cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. DPA is also relatively easy to synthesize, and its chemical structure can be modified to improve its pharmacological properties. However, DPA has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. DPA also has a short half-life in vivo, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for research on DPA. One area of interest is the development of DPA derivatives with improved pharmacological properties, such as increased solubility and longer half-life. Another area of research is the investigation of the potential of DPA as a combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, the molecular targets of DPA and its mechanism of action need to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 2-methylphenol with 4-(2,5-dioxo-1-pyrrolidinyl)benzaldehyde in the presence of a base catalyst. The resulting product is then treated with acetic anhydride and pyridine to obtain DPA. The synthesis of DPA is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Inflammation is a common feature of many diseases, and DPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, DPA has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-13-4-2-3-5-16(13)24-12-19(23)25-15-8-6-14(7-9-15)20-17(21)10-11-18(20)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYSAXKAEIGURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxopyrrolidin-1-yl)phenyl (2-methylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)

![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![2-(4-isopropylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5784476.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)